InChI=1S/C9H10BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
.
N-Benzyl-2-bromoacetamide is an organic compound with the molecular formula . It is characterized by the presence of a benzyl group attached to a bromoacetamide moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound appears as a white crystalline solid and is utilized in various chemical reactions and research applications, particularly in the fields of chemistry, biology, and medicine.
N-Benzyl-2-bromoacetamide can be synthesized through several methods, primarily involving the reaction of benzylamine with bromoacetyl bromide. This compound is not naturally occurring but is produced synthetically for research and industrial purposes.
N-Benzyl-2-bromoacetamide is classified as an organic halide due to the presence of the bromine atom, and it falls under the category of amides due to its functional group structure. It is also recognized as an alkylating agent due to its reactivity with nucleophiles.
The primary method for synthesizing N-Benzyl-2-bromoacetamide involves a nucleophilic substitution reaction between benzylamine and bromoacetyl bromide. The reaction typically requires a base such as triethylamine to neutralize hydrogen bromide produced during the process.
In industrial settings, similar synthetic routes are employed but scaled up for higher yields. Precise control over reaction conditions ensures product purity.
The molecular structure of N-Benzyl-2-bromoacetamide features:
This structure allows for various chemical reactivities, particularly nucleophilic substitutions.
N-Benzyl-2-bromoacetamide participates in several types of chemical reactions:
The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, which facilitate nucleophilic attacks.
While specific mechanisms of action for N-Benzyl-2-bromoacetamide in biological systems are not extensively documented, its role as an alkylating agent suggests that it may interact with nucleophilic sites on biological molecules, potentially modifying proteins or nucleic acids. This reactivity underpins its use in enzyme inhibition studies and protein modification research.
N-Benzyl-2-bromoacetamide has several scientific applications:
N-Benzyl-2-bromoacetamide (chemical formula: C₉H₁₀BrNO; CAS Registry Number: not specified in sources; CID: 145664) emerged as a specialized synthetic intermediate in the late 20th century, primarily valued for its electrophilic reactivity [1] [4]. Its molecular architecture combines a reactive α-bromo carbonyl motif with a benzyl-protected nitrogen, enabling dual functionality as both an alkylating agent and an amide precursor. This bifunctional nature distinguishes it from simpler haloacetamides (e.g., 2-bromoacetamide), as the N-benzyl group enhances solubility in organic solvents and directs nucleophilic substitution [5].
Early syntheses adopted Schotten-Baumann conditions, reacting benzylamine with bromoacetyl bromide in biphasic solvents. Modern adaptations employ reductive amination or direct acylation, as evidenced by Sigma-Aldrich’s AldrichCPR catalog entry, which specifies ethanol or dichloromethane as reaction solvents [4]. The compound’s crystallization from ethyl acetate/hexane mixtures yields high-purity solids (typical melting point: ~96–98°C), though commercial samples are sold "as-is" without analytical certification due to its intermediate status [4] [5]. Key applications in foundational studies include:
Table 1: Fundamental Molecular Properties of N-Benzyl-2-bromoacetamide
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₉H₁₀BrNO | High-resolution MS |
SMILES | O=C(CBr)NCC₁=CC=CC=C₁ | Canonical notation |
InChI Key | SXCURSCBIMAPDV-UHFFFAOYSA-N | Computational |
Predicted Collision Cross Section (Ų) | 141.5 ([M+H]⁺) | Ion Mobility Spectrometry |
Storage Stability | Combustible solid (Class 11) | Regulatory classification |
N-Benzyl-2-bromoacetamide’s significance in medicinal chemistry stems from its utility in constructing pharmacophores through N-alkylation, O-alkylation, or nucleophilic displacement of bromide. Its benzyl group acts as a protective moiety that can be later modified or retained to enhance bioavailability [3] [4]. Two principal therapeutic domains exemplify its versatility:
Anticonvulsant Agents
Derivatives synthesized from N-benzyl-2-bromoacetamide serve as precursors to potent anticonvulsants. For instance, N-benzyl-2-acetamido-3-methoxypropionamide—prepared by methoxy substitution of the bromide—exhibits ED₅₀ values of 4.5 mg/kg (mice, i.p.) in maximal electroshock seizure tests, surpassing phenytoin’s efficacy (ED₅₀ = 6.5 mg/kg). Stereochemical modifications further refine activity: (R)-isomers show >20-fold higher potency than (S)-counterparts, attributed to chiral recognition at target binding sites [2].
Serotonin Receptor Modulators
The compound enables rapid N-benzylation of phenethylamine cores to generate 5-HT₂A/2C receptor agonists. Researchers at Lundbeck Foundation synthesized 21 derivatives via reductive amination of 4-bromo-2,5-dimethoxyphenethylamine with substituted benzaldehydes, followed by bromoacetamide coupling. Key analogs demonstrated sub-micromolar affinity (Kᵢ < 100 nM) for 5-HT₂A receptors, validated through competitive binding assays displacing [³H]ketanserin [3].
Table 2: Therapeutic Derivatives Synthesized from N-Benzyl-2-bromoacetamide
Derivative | Therapeutic Target | Key Pharmacological Data |
---|---|---|
N-Benzyl-2-acetamido-3-methoxypropionamide | Anticonvulsant | ED₅₀ = 4.5 mg/kg (mice, MES test) |
N-Benzyl-2-acetamido-3-ethoxypropionamide | Anticonvulsant | ED₅₀ = 19 mg/kg (rats, oral) |
4-Bromo-N-(2-methoxybenzyl)-2,5-dimethoxyphenethylacetamide | 5-HT₂A agonist | Kᵢ = 0.8 nM (5-HT₂A) |
4-Bromo-N-(2,3-methylenedioxybenzyl)-2,5-dimethoxyphenethylacetamide | 5-HT₂C partial agonist | Kᵢ = 15 nM (5-HT₂C) |
Synthetic protocols prioritize atom economy and selectivity:
General Procedure for N-Alkylation: 1. Dissolve 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine hydrochloride (1.0 mmol) and aldehyde (1.1 equiv) in EtOH. 2. Add triethylamine (1.0 equiv), stir until imine formation completes (TLC monitoring). 3. Reduce with NaBH₄ (2.0 mmol), concentrate, and partition between CH₂Cl₂/H₂O. 4. React purified amine with bromoacetyl bromide (1.2 equiv) in CH₂Cl₂ at 0°C.
This sequence achieves yields >75% for most analogs [3].
Table 3: Synthetic Applications of N-Benzyl-2-bromoacetamide
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7